molecular formula C5H12ClN3O2S B2761800 Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride CAS No. 2137989-56-9

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride

Cat. No.: B2761800
CAS No.: 2137989-56-9
M. Wt: 213.68
InChI Key: DTUZSWIKDMAOIF-UHFFFAOYSA-N
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Description

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride is a versatile small molecule scaffold with a molecular formula of C5H12ClN3O2S and an average mass of 213.686 Da . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride involves several steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Chemical Reactions Analysis

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study various biochemical pathways and interactions. In medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it is utilized in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride can be compared to other similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4-benzothiadiazine-1,1-dioxide. These compounds share similar structural features and biological activities but differ in their specific applications and properties. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is known for its anticancer and antimicrobial activities, while 1,2,4-benzothiadiazine-1,1-dioxide has applications in treating hypertension and diabetes .

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S.ClH/c9-11(10)7-4-5-3-6-1-2-8(5)11;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZSWIKDMAOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CNS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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